[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride
Description
The compound [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone hydrochloride is a nitrogen-containing heterocyclic molecule featuring:
- A pyrrolidine ring: A five-membered saturated amine ring with 2-(aminomethyl) and 2-methyl substituents.
- Pyridin-3-ylmethanone: A ketone-linked pyridine group at position 3.
- Monohydrochloride salt: Enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
[2-(aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-12(9-13)5-3-7-15(12)11(16)10-4-2-6-14-8-10;/h2,4,6,8H,3,5,7,9,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTGDHBZLBYXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CN=CC=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride typically involves multi-step organic synthesis. The core steps involve:
Formation of Pyridinylmethanone Backbone: The initial step includes the formation of the pyridinylmethanone backbone through a condensation reaction.
Introduction of Aminomethyl Group: This is followed by the addition of the aminomethyl group via reductive amination.
Methylpyrrolidinyl Group Addition: The final step involves cyclization to introduce the 2-methylpyrrolidin-1-yl moiety.
Industrial Production Methods
In industrial settings, the compound is produced through large-scale batch processing. High-pressure reactors and continuous flow systems are often used to maintain efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions under controlled conditions to form N-oxides.
Reduction: It can be reduced to form various amine derivatives.
Substitution: Common substitution reactions include halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or permanganates.
Reduction: Common reagents include hydrogen gas over a palladium catalyst.
Substitution: Halogenation is often carried out using thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation yields N-oxides, while reduction provides amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules.
Biology
Biologically, it has been investigated for its potential as a receptor agonist or antagonist.
Medicine
Medically, it is being researched for its pharmacological properties, particularly its potential as an antineoplastic agent.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. It modulates various pathways, influencing cellular responses and activities. The exact mechanism may involve binding to active sites, leading to inhibition or activation of downstream effects.
Comparison with Similar Compounds
Milnacipran Hydrochloride
Structure :
Pharmacology :
Key Differences :
Implications :
- The pyridine group could modulate electronic interactions differently than phenyl, affecting bioavailability or target selectivity.
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one Dihydrochloride
Structure :
Key Differences :
Implications :
- The dihydrochloride salt in ’s compound may confer higher solubility but lower lipophilicity compared to the target’s monohydrochloride.
Research Implications
- Structural Flexibility : The target compound’s pyrrolidine ring may offer advantages in drug design for CNS targets requiring adaptable binding pockets.
- Salt Selection: Monohydrochloride vs. dihydrochloride forms influence pharmacokinetics; further studies on solubility and stability are warranted.
- Pharmacological Potential: While milnacipran’s SNRI activity is established, the target compound’s pyridine-pyrrolidine hybrid structure could explore novel mechanisms, such as sigma receptor modulation or monoamine oxidase inhibition.
Biological Activity
[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride, a compound with the CAS number 1601938-72-0, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride is C₉H₁₈N₂O·HCl, with a molecular weight of 170.25 g/mol. The compound features a pyrrolidine ring substituted with an aminomethyl group and a pyridine moiety, which are critical for its biological activity.
Pharmacological Activities
The biological activity of this compound has been explored in various studies, indicating multiple pharmacological effects:
1. Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, Mannich bases derived from similar structures have demonstrated broad-spectrum antibacterial and antifungal activities. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
The compound's structure suggests potential interaction with key enzymes. Studies on related Mannich bases have highlighted their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. These findings imply that [2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride may also exhibit similar enzyme inhibition profiles, potentially making it a candidate for the treatment of neurodegenerative diseases .
3. Anticancer Potential
Pyrrolidine derivatives have been investigated for their anticancer properties. Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Several case studies provide insights into the biological activity of pyrrolidine derivatives:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various Mannich bases against Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited MIC values lower than those of standard antifungal agents, suggesting enhanced potency .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of AChE by pyrrolidine-based compounds. It was found that specific substitutions on the pyrrolidine ring significantly increased inhibitory activity compared to reference drugs .
Data Table: Biological Activity Overview
Q & A
Basic: What safety protocols should researchers follow when handling this compound in laboratory settings?
Answer:
When handling the compound, adhere to these safety measures:
- Ventilation : Use in well-ventilated areas to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and respiratory masks to prevent skin/eye contact and inhalation .
- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. For ingestion, rinse mouth and consult a poison control center .
- Storage : Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers).
Basic: What synthetic routes and reaction conditions are reported for this compound?
Answer:
While direct synthesis data for this compound is limited, analogous pyrrolidine-pyridine derivatives are synthesized via:
- Acylation Reactions : Reacting aminomethyl-pyrrolidine intermediates with activated pyridine carbonyl derivatives.
- Hydrochloride Salt Formation : Adding HCl to the free base in aqueous or alcoholic media, as seen in similar compounds (e.g., 52.7% yield after HCl addition at 0–50°C for 2.3 hours) .
- Purification : Crystallization under controlled pH and temperature conditions to isolate the hydrochloride salt .
Basic: Which analytical techniques are recommended for assessing purity and structural integrity?
Answer:
- HPLC : Use reverse-phase HPLC with UV detection (e.g., ≥98% purity criteria) to quantify impurities and assess batch consistency .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyrrolidine methyl groups (δ ~1.2–1.5 ppm) and pyridine aromatic signals (δ ~7.5–8.5 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Cl]⁻ ions) .
Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR for functional groups, MS for molecular weight, and X-ray crystallography for absolute configuration) to reconcile discrepancies .
- pH-Dependent Studies : Assess solubility and stability under varying pH conditions, as hydrochloride salts may form hydrates or degrade in acidic/basic environments .
- Impurity Profiling : Use LC-MS to identify degradation products or synthetic byproducts (e.g., unreacted intermediates) .
Advanced: What crystallographic methods are suitable for determining the compound’s solid-state structure?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures). Use synchrotron radiation for high-resolution data.
- Refinement with SHELXL : Apply the SHELXL program for structure solution, incorporating restraints for disordered pyrrolidine or pyridine moieties. Recent updates allow improved handling of hydrogen bonding in hydrochloride salts .
- Thermal Analysis : Pair SCXRD with DSC/TGA to study phase transitions or hydrate formation .
Advanced: How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?
Answer:
- Humidity Sensitivity : Conduct accelerated stability studies (25°C/60% RH and 40°C/75% RH) to monitor deliquescence or hydrate formation. Use Karl Fischer titration to quantify water content .
- Thermal Degradation : Perform TGA to identify decomposition thresholds (e.g., melting point >200°C for similar hydrochloride salts) .
- pH Stability : Test solubility and degradation in buffered solutions (pH 1–12) to optimize formulation for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
